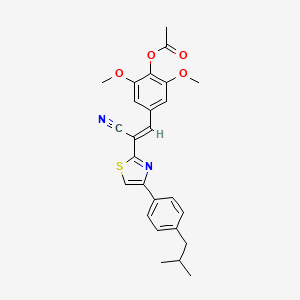

(E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate

Description

Properties

IUPAC Name |

[4-[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]-2,6-dimethoxyphenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S/c1-16(2)10-18-6-8-20(9-7-18)22-15-33-26(28-22)21(14-27)11-19-12-23(30-4)25(32-17(3)29)24(13-19)31-5/h6-9,11-13,15-16H,10H2,1-5H3/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERQBYWKXIFQBW-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound with significant biological activity. This article explores its biological properties, including antitumor effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a thiazole ring, a cyano group, and methoxy substituents that contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The IC50 values for these cell lines are notably low, indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| HCC827 | 6.26 |

| NCI-H358 | 6.48 |

These values suggest that this compound effectively inhibits cell proliferation in a dose-dependent manner .

The mechanism through which this compound exerts its antitumor effects involves several pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Reactive Oxygen Species (ROS) Modulation : It has been shown to reduce ROS levels in treated cells, which may contribute to its protective effects against oxidative stress .

- Targeting Specific Kinases : Preliminary studies indicate that the compound may inhibit specific kinases involved in cancer progression, although further research is needed to elucidate these pathways.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Lung Cancer Cells : A study published in Journal of Medicinal Chemistry reported that this compound significantly decreased the viability of A549 lung cancer cells through apoptosis induction and cell cycle arrest at the G1 phase .

- Breast Cancer Research : Another investigation focused on MCF-7 breast cancer cells demonstrated that treatment with the compound led to increased expression of pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a shift towards programmed cell death .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit promising anticancer properties. Research has shown that the incorporation of thiazole rings in drug design can enhance the efficacy against various cancer types. For instance, similar compounds have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models, highlighting their potential as anticancer agents .

Antimicrobial Properties

The thiazole moiety is also associated with antimicrobial activities. In studies focusing on substituted thiazoles, it was observed that certain derivatives displayed significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Acetylcholinesterase Inhibition

Compounds similar to (E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. These inhibitors could potentially enhance cholinergic transmission, providing therapeutic benefits in cognitive decline .

Organic Photovoltaics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy has been explored in the context of developing more efficient solar cells. Studies indicate that incorporating such compounds can improve the overall efficiency and stability of OPV devices .

Dye-Sensitized Solar Cells

Similar thiazole-based compounds have been employed as sensitizers in dye-sensitized solar cells (DSSCs). Their strong light absorption characteristics contribute to enhanced energy conversion efficiencies, making them valuable in renewable energy technologies .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (E)-4-(2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate?

- Methodology : Optimize reaction conditions using reflux with absolute ethanol and glacial acetic acid as catalysts. Monitor reaction progress via TLC and purify via recrystallization (DMF-acetic acid or DMF-ethanol mixtures) .

- Key Parameters :

- Solvent polarity adjustments to enhance yield.

- Acid catalysis (e.g., 5 drops glacial acetic acid) to stabilize intermediates.

- Reflux duration (2–4 hours) based on analog synthesis data .

Q. How to characterize the compound’s purity and structural integrity?

- Analytical Techniques :

- IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1735 cm⁻¹, cyano at ~2200 cm⁻¹) .

- ¹H-NMR : Verify vinyl proton coupling constants (e.g., J = 15.9 Hz for E-configuration) and methoxy group integration .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N within ±0.05% of theoretical values) .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

- Approach :

- Conduct dose-response studies across multiple cell lines to assess reproducibility.

- Use standardized assays (e.g., antioxidant activity via DPPH radical scavenging) and include positive controls (e.g., ascorbic acid) .

- Analyze batch-specific impurities via HPLC-MS to rule out confounding factors .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?

- Design Framework :

- Split-Plot Design : Assign substituent variations (e.g., methoxy vs. hydroxyl groups) to subplots, with biological replicates per treatment .

- Multivariate Analysis : Use PCA to correlate electronic/steric descriptors (e.g., Hammett constants) with activity trends .

Q. How to evaluate the compound’s environmental stability and transformation pathways?

- Methodology :

- Laboratory Simulations : Expose the compound to UV light/pH gradients (pH 3–9) to mimic abiotic degradation.

- Analytical Tools : Track degradation products via LC-QTOF-MS and quantify half-lives .

- Ecotoxicology : Use Daphnia magna assays to assess acute toxicity of transformation byproducts .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.